Propyl Itraconazole
Description
Evolution of Triazole Antifungal Agents: Itraconazole's Position in Antifungal Drug Development
The journey of azole antifungals began with the imidazoles in the late 1960s, which acted by disrupting the fungal cell membrane. nih.gov A significant advancement came with the introduction of ketoconazole in the early 1980s, the first orally available azole for systemic fungal infections. nih.govresearchgate.net However, its use was associated with certain limitations, including toxicity and a less than optimal spectrum of activity. nih.gov
This paved the way for the first-generation triazoles, notably fluconazole and itraconazole (B105839), which offered a broader spectrum of activity and a markedly improved safety profile compared to their predecessors. nih.govresearchgate.net Itraconazole, synthesized in the 1980s, was distinguished by its activity against a wide range of fungi, including Aspergillus species. cambridge.orgnih.gov The development of second-generation triazoles, such as voriconazole and posaconazole, further expanded the antifungal arsenal, offering greater potency and activity against emerging and resistant pathogens. nih.govnih.gov
Propyl itraconazole is a novel derivative of itraconazole and is also known as Itraconazole EP Impurity C.
Structural Features and Stereoisomerism of Itraconazole
The molecular architecture of itraconazole is complex, featuring three chiral centers. wikipedia.orgnih.gov This gives rise to the possibility of eight stereoisomers. nih.gov The clinical formulation of itraconazole is a 1:1:1:1 racemic mixture of four diastereomers. nih.gov These are two enantiomeric pairs with a cis configuration of the substituents on the dioxolane ring. wikipedia.orgnih.gov The stereochemistry of the itraconazole molecule has been shown to be a significant factor in its metabolism. researchgate.netnih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 74855-91-7 |
| Molecular Formula | C34H36Cl2N8O4 |
| Molecular Weight | 691.62 g/mol |
| IUPAC Name | 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one |
A key structural feature of itraconazole is its sec-butyl (1-methylpropyl) side chain. Research into structure-activity relationships has revealed that this side chain plays a crucial role in some of itraconazole's biological activities beyond its antifungal effects. Studies on itraconazole side chain analogues have demonstrated that modifications to this group can influence its potency in inhibiting endothelial cell proliferation and the Hedgehog signaling pathway. nih.govnih.gov For instance, potent activity against VEGFR2 glycosylation, a key process in angiogenesis, was generally observed with side chains of at least four carbons with branching at the α or β position. nih.gov Interestingly, the structure-activity relationship for targeting the Hedgehog pathway appears to be distinct from that related to the inhibition of endothelial cell proliferation. aacrjournals.org The stereochemistry of the sec-butyl side chain has been found to be of lesser importance for the growth inhibition of human umbilical vein endothelial cells (HUVEC). nih.gov
Overview of Divergent Research Trajectories beyond Primary Antifungal Activity
While itraconazole's primary clinical application is as an antifungal agent, a significant body of research has explored its potential in other therapeutic areas. This has led to the discovery of novel biological activities, positioning itraconazole as a repurposed drug candidate for non-fungal diseases.
One of the most notable divergent research trajectories is its antiangiogenic activity. johnshopkins.edunih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other diseases. labmedica.com Itraconazole has been shown to inhibit endothelial cell proliferation, migration, and tube formation. nih.govnih.gov This antiangiogenic effect is at least partially attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (14DM). johnshopkins.eduresearchgate.net
Another significant area of investigation is itraconazole's role as an inhibitor of the Hedgehog (Hh) signaling pathway. frontiersin.orgresearchgate.netnih.gov The aberrant activation of this pathway is implicated in the development of various cancers. proquest.com Itraconazole has been found to be a potent antagonist of the Hh pathway, and this activity is distinct from its effect on fungal sterol biosynthesis. nih.gov This has led to clinical trials exploring its use in cancers such as basal cell carcinoma and non-small cell lung cancer. aacrjournals.org
Table 2: Investigational Activities of Itraconazole
| Research Area | Key Findings |
|---|---|
| Antiangiogenic Activity | Inhibits endothelial cell proliferation, migration, and tube formation. nih.govnih.gov Partially mediated by inhibition of lanosterol 14α-demethylase. johnshopkins.eduresearchgate.net |
| Hedgehog Pathway Inhibition | Potent antagonist of the Hedgehog signaling pathway. nih.gov Investigated as a potential anticancer agent. frontiersin.orgijraset.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXPLQZZCVGBG-NHZFLZHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36Cl2N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512146 | |
| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74855-91-7 | |
| Record name | 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action
Fungal Pathogen Target Engagement: Ergosterol (B1671047) Biosynthesis Pathway Inhibition
Propyl Itraconazole (B105839) functions as an antifungal agent by targeting the ergosterol biosynthesis pathway in fungal pathogens . Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of various membrane-bound proteins rndsystems.combohrium.comnih.govnih.gov.
Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51A)
The primary mechanism of action for Propyl Itraconazole, mirroring that of Itraconazole, involves the inhibition of the fungal enzyme lanosterol 14α-demethylase (also known as CYP51A or Erg11p) rndsystems.combohrium.comnih.govfrontiersin.orgtocris.com. This enzyme is a crucial cytochrome P450-dependent enzyme responsible for catalyzing a key step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol rndsystems.combohrium.comnih.govtocris.com.
The azole moiety within the structure of this compound (and Itraconazole) allows it to bind to the heme iron atom located in the active site of the CYP51A enzyme bohrium.com. This binding impedes the enzyme's catalytic activity, thereby blocking the conversion of lanosterol to ergosterol bohrium.comnih.govtocris.com. Studies indicate that Itraconazole exhibits potent inhibition against fungal CYP51A, with reported IC50 values against Candida albicans CYP51 in the range of 0.039–0.30 μM. Given that this compound is a structural analog with a similar mechanism, it is understood to engage in this inhibitory activity.
Table 1: Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51A) by Itraconazole
| Compound | Target Enzyme | IC50 (μM) | Source Organism/Context | Reference |
| Itraconazole | Fungal CYP51A | 0.039 – 0.30 | Candida albicans |
This compound's structural similarity to Itraconazole suggests it shares this potent inhibitory activity against fungal CYP51A. Furthermore, research suggests that the presence of propyl groups can enhance antifungal potency in related compounds.
Downstream Cellular Impact of Sterol Pathway Perturbation in Fungi
The inhibition of CYP51A by this compound leads to a cascade of downstream effects within fungal cells, primarily due to the depletion of ergosterol and the accumulation of precursor sterols. The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane rndsystems.combohrium.comtocris.com.
Specifically, the reduction in ergosterol levels results in increased permeability of the fungal cell membrane bohrium.com. This altered membrane permeability can lead to the leakage of essential intracellular components and disrupt the activity of vital membrane-bound enzymes bohrium.com. Additionally, the pathway perturbation causes the accumulation of sterol intermediates, such as eburicol (B28769) and obtusifolione, which are unable to support normal cell growth and can further destabilize the membrane. The dysregulation of chitin (B13524) synthesis has also been noted as a downstream consequence bohrium.com. These cumulative effects collectively impair fungal viability, leading to growth inhibition and eventual cell death tocris.com.
Studies on Itraconazole have shown that its exposure can reduce ergosterol content in fungal cells. For instance, in Aspergillus fumigatus, Itraconazole treatment led to a reduction in ergosterol composition, with percentages ranging from 10.8% in wild-type strains to 18.6% in specific resistant isolates (TR53).
Alternative Target Pathways and Mechanistic Exploration in Non-Fungal Systems
Inhibition of Hedgehog (Hh) Signaling
Transcriptional Regulation of Hh Target Genes (e.g., GLI1)
Research indicates that Itraconazole, the parent compound of this compound, acts as an inhibitor of the Hedgehog (Hh) signaling pathway oncotarget.comsci-hub.senih.govnih.gov. This pathway is crucial in development and is often dysregulated in various cancers mdpi.comfrontiersin.org. Itraconazole is understood to affect the Hh pathway downstream of the Patched (PTCH) receptor, potentially by inhibiting the Smoothened (SMO) receptor or directly targeting GLI transcription factors, including GLI1 oncotarget.comsci-hub.sescbt.comdovepress.com. By inhibiting SMO and/or GLI, Itraconazole can reduce the transcription of Hh target genes, such as BCL-2 and cyclin-D1, thereby promoting apoptosis and inhibiting cancer cell proliferation sci-hub.senih.govdovepress.com. While Itraconazole's role in regulating GLI1 and other Hh pathway components is documented, specific research detailing the effects of this compound on the transcriptional regulation of Hh target genes like GLI1 was not found in the reviewed literature.
Interactions with Mammalian Cytochrome P450 Enzymes and Drug Metabolizing Systems
This compound is described as a derivative of Itraconazole, an antifungal agent known for its interactions with mammalian cytochrome P450 (CYP) enzymes oncotarget.comdovepress.com. Itraconazole is a potent inhibitor of the CYP3A4 enzyme system nih.govdovepress.com. This inhibition can lead to elevated blood levels of other drugs metabolized by CYP3A4 if taken concurrently dovepress.com. The mechanism of action of this compound is stated to involve inhibiting the fungal cytochrome P450 3A dependent enzyme, which decreases ergosterol synthesis oncotarget.com. While Itraconazole's interaction with mammalian CYP enzymes is well-documented, specific studies detailing the interactions of this compound with mammalian cytochrome P450 enzymes and drug metabolizing systems were not found in the provided search results.
Inhibition of CYP3A4 Isozyme
Itraconazole is a potent inhibitor of the human cytochrome P450 3A4 (CYP3A4) isozyme nih.govabcam.comselleckchem.comnih.govresearchgate.netnih.govdrugs.com. CYP3A4 is a critical enzyme in the hepatic and intestinal metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. By inhibiting CYP3A4, itraconazole can significantly alter the pharmacokinetics of co-administered drugs that are substrates for this enzyme, leading to increased plasma concentrations and potential drug-drug interactions nih.govnih.govnih.gov.
The inhibition of CYP3A4 by itraconazole is primarily competitive nih.gov. Studies have quantified the inhibitory potency of itraconazole against CYP3A4 using various probe substrates. For instance, itraconazole has demonstrated IC50 values ranging from 1.3 nM to 6.1 nM when assessed using midazolam hydroxylation nih.govselleckchem.com. Other studies report IC50 values in the range of 16-26 nM for midazolam hydroxylation abcam.com and 32.6 nM (0.0326 µM) seq.es.
Table 1: CYP3A4 Inhibition Potency of Itraconazole and Its Metabolites
| Compound | IC50 (nM) | Reference(s) |
| Itraconazole (ITZ) | 1.3 | nih.gov |
| Itraconazole (ITZ) | 6.1 | selleckchem.com |
| Itraconazole (ITZ) | 16-26 | abcam.com |
| Itraconazole (ITZ) | 32.6 (0.0326 µM) | seq.es |
| Hydroxy-itraconazole | 4.6 | nih.gov |
| Keto-itraconazole | 7.0 | nih.gov |
| N-desalkyl-itraconazole | 0.4 | nih.gov |
Modulation of P-Glycoprotein (P-gp) Activity
This compound, like its parent compound itraconazole, is expected to modulate the activity of P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1) drugs.comresearchgate.netumaryland.edudrugbank.comnih.govdrugbank.com. P-gp is an efflux transporter found in various tissues, including the intestinal epithelium, kidney tubules, and blood-brain barrier, where it plays a crucial role in transporting a wide range of substrates out of cells or tissues umaryland.edudrugbank.com. Inhibition of P-gp by itraconazole can lead to increased absorption and reduced elimination of P-gp substrates, thereby increasing their systemic exposure researchgate.netumaryland.edunih.gov.
Itraconazole has been demonstrated to be a potent inhibitor of P-gp drugs.comresearchgate.netdrugbank.comnih.gov. This inhibition has been observed in both in vitro and in vivo studies. For example, itraconazole has been shown to reverse P-gp-mediated drug resistance in cancer cell lines umaryland.edu. In human studies, itraconazole administration has resulted in notable increases in the plasma concentrations of various P-gp substrates. Itraconazole administration increased the peak plasma concentration (Cmax) of aliskiren (B1664508) by 5.8-fold and the area under the plasma concentration-time curve (AUC) by 6.5-fold nih.gov. Similarly, itraconazole moderately increased the plasma concentrations of oral morphine, raising its Cmax by 28% and AUC by 29% researchgate.net. Furthermore, itraconazole has been shown to reduce the renal clearance of P-gp substrates like digoxin (B3395198) and quinidine (B1679956) by 20% to 50% umaryland.edu, and increase the renal excretion of aliskiren eight-fold nih.gov. These findings indicate that itraconazole significantly impacts the disposition of P-gp substrates, primarily through inhibition of intestinal and renal P-gp-mediated efflux. Consequently, this compound is also anticipated to exert similar modulatory effects on P-gp activity.
Table 2: Effects of Itraconazole on P-gp Substrate Pharmacokinetics
| P-gp Substrate | Effect of Itraconazole on Cmax | Effect of Itraconazole on AUC | Reference(s) |
| Aliskiren | Increased 5.8-fold | Increased 6.5-fold | nih.gov |
| Morphine | Increased 28% | Increased 29% | researchgate.net |
| Digoxin | Reduced renal clearance 20-50% | N/A | umaryland.edu |
| Quinidine | Reduced renal clearance 20-50% | N/A | umaryland.edu |
| Cimetidine | N/A | Increased 25% | umaryland.edu |
| ACT-1004-1239 | Increased up to 2.9-fold | Increased up to 2.9-fold | nih.gov |
Compound List:
this compound
Itraconazole (ITZ)
Hydroxy-itraconazole (OH-ITZ)
Keto-itraconazole (keto-ITZ)
N-desalkyl-itraconazole (ND-ITZ)
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Comprehensive Structure-Activity Relationship (SAR) Analysis
SAR for Non-Antifungal Activities (Hedgehog Pathway, Angiogenesis, Antiviral Activity)
The exploration of Itraconazole (B105839) and its derivatives, including Propyl Itraconazole, has revealed significant activities against pathways critical in diseases like cancer and viral infections.
Hedgehog Pathway: Itraconazole is recognized as an inhibitor of the Hedgehog (Hh) signaling pathway, a cascade crucial for cellular development and tissue patterning, but often aberrantly activated in various cancers, such as basal cell carcinoma and medulloblastoma tocris.comsci-hub.senih.govresearchgate.net. This compound has also demonstrated the ability to inhibit this pathway . Studies indicate that Itraconazole directly antagonizes Smoothened (Smo), a key component of the Hh pathway, thereby inhibiting downstream signaling and tumor cell growth sci-hub.senih.govresearchgate.net. Notably, Itraconazole retains its Hh inhibitory activity even in the presence of Smo mutations that confer resistance to other pathway inhibitors nih.gov. Structure-activity relationship (SAR) studies on Itraconazole analogues have shown that modifications to the linker and triazolone/side chain regions can maintain or enhance anti-Hh activity nih.govnih.govnih.gov. For instance, analogue 26, a metabolite of Itraconazole, exhibited potent Hh pathway inhibition with an IC50 of 22 nM nih.gov. These findings suggest that structural modifications, potentially including those present in this compound, can be strategically employed to optimize Hh pathway antagonism nih.govnih.govnih.gov.
Angiogenesis: Itraconazole has demonstrated potent anti-angiogenic properties, inhibiting the formation of new blood vessels essential for tumor growth and metastasis researchgate.netnih.govresearchgate.netresearchgate.net. This activity is linked to its ability to inhibit endothelial cell proliferation and induce cell cycle arrest nih.govresearchgate.netresearchgate.net. Mechanistically, Itraconazole can impair vascular endothelial growth factor receptor 2 (VEGFR2) transport and signal transduction by causing the accumulation of immature N-glycans on the receptor researchgate.net. SAR studies on Itraconazole analogues have identified that side chains of at least four carbons with branching at the α or β position are important for potent activity against VEGFR2 glycosylation nih.govnih.gov. Furthermore, the stereochemistry of Itraconazole plays a role, with cis-isomers showing greater anti-angiogenic potency than trans-isomers researchgate.net. This compound is also noted for its antiangiogenic properties .
Antiviral Activity: Beyond its antifungal and anti-cancer roles, Itraconazole exhibits broad-spectrum antiviral activity against viruses such as enteroviruses, cardioviruses, and hepatitis C virus researchgate.netmdpi.comnih.gov. Its antiviral mechanism is partly attributed to targeting the oxysterol-binding protein (OSBP), a cellular lipid shuttling protein involved in the formation of viral replication organelles researchgate.netmdpi.com. The core structure and the sec-butyl chain of Itraconazole are important for this antiviral activity, whereas the triazole moiety, critical for antifungal action, is not researchgate.net. Itraconazole has shown significant inhibition of echovirus 30 replication in vitro and therapeutic potential against human rhinovirus infection in a murine model nih.gov.
Computational Chemistry Approaches in Compound Design and SAR Prediction
Computational chemistry plays a pivotal role in understanding the molecular interactions of compounds like this compound and in guiding the rational design of novel therapeutic agents.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is widely employed to predict the binding modes and affinities of molecules to their biological targets. For Itraconazole and its derivatives, docking studies have been instrumental in elucidating interactions with various proteins. For example, Itraconazole has been docked against oxysterol-binding protein (OSBP) to understand its antiviral mechanism researchgate.net. Studies investigating treatments for eumycetoma have used Itraconazole as a reference compound for docking against Madurella mycetomatis CYP51, yielding docking scores of -5.952 to -6.565 kcal/mol mdpi.com. Furthermore, Itraconazole has been docked against ALS and GPI proteins, M18 aspartyl aminopeptidase, and Trypanothione Reductase, providing insights into its potency and interaction profiles aesacademy.orgresearchgate.netlongdom.orgmdpi.com. These studies help identify key residues involved in binding and guide the optimization of lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are essential for correlating the chemical structure of compounds with their biological activity. For Itraconazole and its analogues, QSAR studies have been conducted to predict antifungal activity and to understand SAR for various biological effects akjournals.comnih.govjapsonline.com. Hydrophobicity has been identified as a significant parameter in QSAR studies of azole antimycotics, showing a parabolic relationship with antifungal activity akjournals.com. For instance, QSAR models have been developed for gemini (B1671429) imidazolium (B1220033) surfactants against Candida albicans, and for imidazole (B134444) derivatives targeting fungal demethylase enzymes nih.govjapsonline.com. SAR analyses of Itraconazole’s non-antifungal activities have also highlighted specific structural features, such as side chain length and branching, that influence potency against targets like Hh pathway proteins and VEGFR2 nih.govnih.gov.
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular interactions, allowing for the analysis of conformational changes and binding kinetics. These simulations are crucial for understanding the stability and behavior of protein-ligand complexes frontiersin.org. For Itraconazole, MD simulations have been used to study its interaction with lipid bilayers, providing insights into membrane fluidity mdpi.com. Additionally, MD simulations, often coupled with docking and binding free energy calculations (e.g., MM-GBSA), are employed to assess the dynamic behavior and stability of protein-ligand complexes, thereby predicting binding affinities and identifying key interaction patterns mdpi.comfrontiersin.orgacs.orgrsc.org. This approach is vital for evaluating the efficacy of potential drug candidates and for refining their structures for improved target engagement.
Preclinical Pharmacological Investigations
In Vitro Efficacy Assessments
Itraconazole (B105839) has demonstrated potent and broad-spectrum antifungal activity in numerous in vitro studies. Its efficacy has been evaluated against a wide array of pathogenic fungi, including yeasts, molds, and dimorphic fungi. The primary mechanism of its antifungal action is the inhibition of lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P-450 enzyme essential for the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.
Early comparative studies using agar dilution procedures highlighted Itraconazole's superior in vitro activity against several key pathogens. For instance, it showed the greatest activity against isolates of Blastomyces dermatitidis and Cryptococcus neoformans. It was also highly active against Histoplasma capsulatum and various dermatophytes. Against 19 isolates of Aspergillus fumigatus and Aspergillus flavus, Itraconazole demonstrated the best activity compared to other azoles tested at the time.
The active metabolite of Itraconazole, hydroxy-itraconazole, also exhibits potent antifungal activity. In a large study of 1,481 fungal isolates, the in vitro potency of hydroxy-itraconazole was found to be comparable to the parent compound for approximately 90% of the isolates, with most having the same Minimum Inhibitory Concentration (MIC) values within a narrow range of experimental error. researchgate.netnih.gov However, for a subset of Candida glabrata and Trichophyton mentagrophytes isolates, Itraconazole was found to be more potent than its hydroxy metabolite. researchgate.netnih.gov
Recent research has also explored enhancing Itraconazole's efficacy through novel formulations. For example, incorporating Itraconazole into biosurfactin micelles was shown to enhance its antifungal activity up to 6-fold, demonstrating a synergistic effect. nih.gov
| Fungal Species | Number of Isolates | Itraconazole MIC Range (µg/mL) | Itraconazole MIC90 (µg/mL) |
|---|---|---|---|
| Aspergillus fumigatus | 142 | 0.25-4 | 1 |
| Non-fumigatus Aspergillus spp. | 74 | 0.25-4 | 4 |
| Blastomyces dermatitidis | Not Specified | Highly Active | Not Specified |
| Cryptococcus neoformans | Not Specified | Highly Active | Not Specified |
| Histoplasma capsulatum | Not Specified | Highly Active | Not Specified |
| Dermatophytes | 30 | Highly Active | Not Specified |
Beyond its established antifungal properties, Itraconazole has been identified as a potent agent with significant non-antifungal activities, particularly in the realms of anti-angiogenesis and oncology.
Anti-Angiogenic Effects: Itraconazole has been shown to be a powerful inhibitor of endothelial cell proliferation, a critical step in angiogenesis (the formation of new blood vessels). Studies have demonstrated that it can potently and specifically inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). researchgate.net This inhibition occurs in a dose-dependent manner and is effective against stimulation by major angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). researchgate.net Mechanistically, Itraconazole has been found to interfere with VEGFR2 glycosylation, trafficking, and signaling, which are crucial for angiogenesis. nih.gov It has also been shown to disrupt focal adhesion dynamics and cytoskeletal remodeling in endothelial cells by affecting inositol pyrophosphate-dependent pathways. google.com
Anticancer Effects: In cell culture models, Itraconazole exhibits direct anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of gastric cancer cells (SGC-7901) and hepatocellular carcinoma cells (HepG2 and Bel-7405). wikipedia.orgscimplify.com The mechanisms underlying these effects are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and an increase in intracellular reactive oxygen species (ROS). wikipedia.orgscimplify.com Furthermore, Itraconazole is known to be an antagonist of the Hedgehog signaling pathway, a critical pathway in the development and proliferation of several types of cancer.
In Vivo Mechanistic Studies in Animal Models
The anticancer activities of Itraconazole observed in vitro have been successfully translated into in vivo animal models. In primary xenograft models of human non-small cell lung cancer (NSCLC), orally administered Itraconazole demonstrated significant single-agent activity, inhibiting tumor growth. researchgate.netacs.org
In one study using LX-14 (squamous cell carcinoma) and LX-7 (adenocarcinoma) primary xenograft models, Itraconazole treatment resulted in a 72% and 79% inhibition of tumor growth, respectively, compared to vehicle-treated controls over a 14-day period. researchgate.netacs.org This growth inhibition was associated with a marked decrease in tumor vascularity. researchgate.net
Furthermore, Itraconazole has been shown to enhance the efficacy of standard chemotherapy. When combined with the chemotherapeutic agent cisplatin in the NSCLC xenograft models, Itraconazole significantly improved the anti-tumor response compared to cisplatin alone. researchgate.netacs.org Similarly, in studies involving gastric cancer, Itraconazole was found to improve the outcomes of 5-fluorouracil (5-FU)-based chemotherapy. wikipedia.org Research using murine mammary pad Ehrlich tumors also substantiated these findings, showing that a nanoformulation of Itraconazole led to significant tumor growth inhibition. scimplify.com
| Cancer Model | Animal Model | Treatment | Tumor Growth Inhibition (%) |
|---|---|---|---|
| NSCLC (LX-14) | Primary Xenograft | Itraconazole (single agent) | 72% |
| NSCLC (LX-7) | Primary Xenograft | Itraconazole (single agent) | 79% |
| NSCLC | Primary Xenograft | Itraconazole + Cisplatin | Significantly enhanced vs. Cisplatin alone |
| Ehrlich Tumor | Murine Mammary Pad | M-ITC-LNC | Greatest enhancement of growth inhibition |
Consistent with its in vitro anti-angiogenic properties, Itraconazole has been shown to be a potent inhibitor of angiogenesis in vivo. The tumor growth inhibition observed in cancer xenograft models is strongly associated with its anti-angiogenic effects. researchgate.net
Treatment with Itraconazole in NSCLC primary xenograft models led to a marked inhibition of tumor vascularity. researchgate.netacs.org The drug's ability to interfere with multiple key aspects of tumor-associated angiogenesis supports its development as an anti-angiogenic agent. researchgate.net The primary mechanism for this activity is the inhibition of VEGFR2 signaling. Itraconazole has been shown to inhibit VEGFR2 trafficking, glycosylation, and subsequent signaling in endothelial cells, effectively blocking the downstream pathways that lead to new blood vessel formation. scbt.com This unique mechanism, targeting a critical pathway for tumor growth and survival, underscores the potential of Itraconazole as a repurposed anticancer therapeutic. nih.gov
Metabolic Profiling and Biotransformation Pathways in Preclinical Species
The metabolism of Itraconazole has been extensively studied, primarily because it is both a substrate and a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to numerous drug-drug interactions.
Itraconazole undergoes extensive hepatic metabolism into a large number of metabolites. The major biotransformation pathways include:
Hydroxylation: The most significant metabolic pathway is the hydroxylation of the 1-methylpropyl (sec-butyl) side chain, which results in the formation of hydroxy-itraconazole. This is an active metabolite with antifungal activity comparable to the parent drug.
N-dealkylation: Cleavage of the 1-methylpropyl substituent from the triazolone ring.
Dioxolane Ring Scission: Oxidative cleavage of the dioxolane ring, which has been identified as a clinically relevant metabolic pathway.
Piperazine Ring Oxidation: Oxidative degradation of the piperazine ring.
In vitro studies using human liver microsomes and recombinant CYP3A4 have confirmed that CYP3A4 is the major enzyme responsible for Itraconazole's metabolism. This stereoselective metabolism by CYP3A4, particularly the formation of hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole, demonstrates specific interactions within the enzyme's active site. Recent metabolomics-assisted studies have further expanded the knowledge of Itraconazole's biotransformation, identifying novel pathways such as O-dearylation and piperazine-N,N'-deethylation. beilstein-journals.org
Identification and Characterization of Primary and Secondary Metabolites
Itraconazole is extensively metabolized in the liver, resulting in the formation of over 30 different metabolites. drugbank.comnih.gov The primary metabolic pathways involve oxidation, leading to the generation of several key metabolites.
The main and most well-characterized metabolite is hydroxy-itraconazole (OH-ITZ) . This primary metabolite is pharmacologically active, exhibiting in vitro antifungal capabilities comparable to the parent compound, itraconazole. drugbank.comcaymanchem.com Plasma concentrations of hydroxy-itraconazole are often found to be approximately double those of the parent drug. drugbank.comnih.gov
In addition to hydroxylation, other significant metabolic reactions have been identified. In vitro studies have detected two other major metabolites: keto-itraconazole (keto-ITZ) and N-desalkyl-itraconazole (ND-ITZ) . nih.govresearchgate.netnih.gov These compounds are considered secondary and tertiary metabolites in a sequential metabolic pathway. researchgate.netnih.gov
A distinct metabolic pathway involves the dioxolane ring scission of the itraconazole molecule. This process leads to the formation of two different metabolites, one of which is a triazole-containing metabolite identified as 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. nih.govjohnshopkins.edu This pathway has been observed for all stereoisomers of itraconazole and their subsequent metabolites. nih.gov More recent investigations using non-targeted metabolomics have further expanded the metabolic profile, identifying novel pathways such as O-dearylation, piperazine oxidation, and piperazine-N,N'-deethylation. nih.gov
The table below summarizes the key identified metabolites of itraconazole.
Table 1: Major Metabolites of Itraconazole
| Metabolite Name | Abbreviation | Type | Key Characteristics |
| Hydroxy-itraconazole | OH-ITZ | Primary | Main active metabolite; plasma concentrations are typically higher than the parent compound. drugbank.comnih.govcaymanchem.com |
| Keto-itraconazole | keto-ITZ | Secondary | A product of the sequential metabolism of itraconazole. nih.govresearchgate.net |
| N-desalkyl-itraconazole | ND-ITZ | Tertiary | A product of the sequential metabolism of itraconazole. nih.govresearchgate.net |
| 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | - | Secondary | Formed via the dioxolane ring scission pathway. nih.govjohnshopkins.edu |
Stereoselective Biotransformation Pathways and Their Enzymatic Basis
Itraconazole is administered as a 1:1:1:1 racemic mixture of four cis-diastereomers, which arise from its three chiral centers. drugbank.comnih.govresearchgate.net The metabolism of itraconazole is highly stereoselective, meaning that different stereoisomers are processed differently by metabolic enzymes. researchgate.netnih.gov
The enzymatic basis for this stereoselectivity is primarily the cytochrome P450 3A4 (CYP3A4) isoenzyme. drugbank.comnih.govnih.gov In vitro experiments using heterologously expressed CYP3A4 have demonstrated that the formation of hydroxy-ITZ, keto-ITZ, and N-desalkyl-ITZ occurs almost exclusively for two of the four cis-stereoisomers:
(+)-2R,4S,2’R-ITZ (ITZ-A)
(+)-2R,4S,2’S-ITZ (ITZ-B)
Conversely, when the other two stereoisomers, (-)-2S,4R,2’S-ITZ (ITZ-C) and (-)-2S,4R,2’R-ITZ (ITZ-D), were incubated with CYP3A4, these metabolites were not detected, and there was no significant depletion of the parent compound. researchgate.netnih.gov This indicates a specific interaction between the (2R,4S) pair of diastereomers and the active site of the CYP3A4 enzyme. nih.gov
Despite these differences in metabolism, all four cis-stereoisomers are potent inhibitors of CYP3A4. nih.govtandfonline.com They all induce a type II binding spectrum with the enzyme, which is characteristic of the triazole nitrogen coordinating with the heme iron of the cytochrome P450 enzyme. nih.govnih.gov
The dioxolane ring scission pathway is also a common metabolic route for all stereoisomers, including both the cis- and trans-isomers of itraconazole, although it is not the primary pathway for the clinically used cis-isomers. nih.govjohnshopkins.edu
The table below outlines the stereoselective metabolism of itraconazole cis-diastereomers by CYP3A4.
Table 2: Stereoselective Metabolism of Itraconazole Diastereomers by CYP3A4
| Diastereomer | Metabolic Fate via Hydroxylation/Oxidation | Reference |
| (+)-2R,4S,2’R-ITZ (ITZ-A) | Metabolized to OH-ITZ, keto-ITZ, and ND-ITZ | researchgate.netnih.govnih.gov |
| (+)-2R,4S,2’S-ITZ (ITZ-B) | Metabolized to OH-ITZ, keto-ITZ, and ND-ITZ | researchgate.netnih.govnih.gov |
| (-)-2S,4R,2’S-ITZ (ITZ-C) | No significant metabolism to OH-ITZ, keto-ITZ, or ND-ITZ | researchgate.netnih.gov |
| (-)-2S,4R,2’R-ITZ (ITZ-D) | No significant metabolism to OH-ITZ, keto-ITZ, or ND-ITZ | researchgate.netnih.gov |
Enzyme Systems Governing Compound Metabolism and Their Inducibility
The primary enzyme system responsible for the biotransformation of itraconazole is the cytochrome P450 (CYP) system , with the CYP3A4 isoenzyme playing the major role. drugbank.comnih.govdroracle.ai In vitro studies have definitively identified CYP3A4 as the key enzyme involved in the extensive hepatic metabolism of itraconazole. drugbank.com
A significant characteristic of itraconazole and its primary metabolites is their function as potent inhibitors of CYP3A4. nih.govnih.gov The metabolites, including OH-ITZ, keto-ITZ, and ND-ITZ, have been shown to be as potent, or even more potent, inhibitors of CYP3A4 than itraconazole itself. researchgate.netnih.gov This potent inhibition can lead to a phenomenon known as autoinhibition, where the drug and its metabolites slow down their own metabolic clearance, particularly after repeated dosing. nih.gov This inhibitory effect is a critical factor in understanding the compound's pharmacokinetic profile.
Regarding the inducibility of the metabolizing enzymes, studies have shown that itraconazole does not appear to induce the hepatic drug-metabolizing enzyme system. Research conducted in male Wistar rats, comparing itraconazole with other azole antifungals like miconazole and ketoconazole, found that itraconazole was "devoid of inductive properties" even at high doses. nih.gov While miconazole and ketoconazole demonstrated a dose- and time-dependent induction of the hepatic drug-metabolizing enzyme system, no such effect was observed for itraconazole. nih.gov This suggests that itraconazole has a low potential to increase the expression of its own metabolizing enzymes, such as CYP3A4.
Propyl Itraconazole: Strategies to Combat Pathogen Resistance
Pathogen resistance to antifungal agents poses a significant global health challenge, necessitating the development of innovative therapeutic strategies. This compound, a structural analog of the widely used triazole antifungal Itraconazole, represents a compound of interest in understanding and overcoming these resistance mechanisms. Itraconazole itself functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity researchgate.netdrugbank.comnih.govwikipedia.orgfda.gov. However, the emergence of resistance, often mediated by mutations in the target enzyme or increased efflux pump activity, limits its efficacy researchgate.netoup.comnih.gov. This article explores strategies to enhance the effectiveness of Itraconazole and its derivatives, such as this compound, in combating resistant fungal pathogens, focusing on synergistic combinations and the development of novel analogs.
Molecular Basis of Pathogen Resistance and Overcoming Strategies
Overcoming Strategies
Pathogen resistance to Itraconazole (B105839) can arise through various mechanisms, including alterations in the target enzyme (lanosterol 14α-demethylase, encoded by ERG11 or cyp51A genes) or increased expression of drug efflux pumps researchgate.netoup.comnih.gov. To circumvent these resistance mechanisms, researchers have investigated the synergistic effects of combining Itraconazole with other agents.
One notable area of research involves the use of antioxidants, such as Propyl Gallate (PG), in combination with azole antifungals. Studies have demonstrated that PG can significantly enhance the in vitro antifungal activity of Itraconazole against azole-resistant Candida albicans strains oup.comnih.govresearchgate.net. When tested in the presence of PG at a concentration of 400 µg/mL, the minimum inhibitory concentration (MIC90) for Itraconazole against resistant Candida albicans was markedly reduced. Specifically, the MIC90 dropped from 1 µg/mL for Itraconazole alone to 0.125 µg/mL when combined with PG oup.comnih.gov. This substantial reduction in the required drug concentration suggests a synergistic interaction.
| Itraconazole Combination | Agent Added | Resistance Profile Against | MIC90 (µg/mL) - Itraconazole Alone | MIC90 (µg/mL) - Combination | Reduction Factor |
| Itraconazole + PG | Propyl Gallate | Resistant C. albicans | 1 | 0.125 | 8x |
Note: Data derived from studies on Candida albicans resistance oup.comnih.gov. MIC90 represents the minimum inhibitory concentration for 90% of the tested isolates.
Beyond Propyl Gallate, Itraconazole has also shown synergistic interactions with other antifungal agents against specific pathogens. For instance, combinations of Itraconazole with terbinafine (B446) demonstrated 25% synergy against Fusarium species, while combinations with flucytosine showed approximately 9.37% synergy but also a notable 12.5% antagonism reviberoammicol.comnih.gov. These findings highlight the potential of strategic drug combinations to overcome resistance, although the specific interactions can be pathogen-dependent.
The development of novel analogs of existing antifungal agents is a critical strategy to overcome emerging resistance and improve therapeutic outcomes. Researchers are actively exploring modifications to the Itraconazole scaffold to create compounds with enhanced activity against resistant fungal strains or with improved pharmacokinetic properties that bypass resistance mechanisms europa.eugoogle.comacs.org.
Studies have focused on synthesizing Itraconazole derivatives with altered side chains or novel structural features. For example, research into tetrazole-containing analogs of Itraconazole has yielded compounds with potent antiangiogenic and anti-Hedgehog (Hh) pathway activity, demonstrating that modifications to the sec-butyl side chain can lead to enhanced biological activity acs.org. The development of new chemical series aims to identify analogs that exhibit greater potency and a broader spectrum of activity, particularly against fungal species that have developed resistance to conventional azoles europa.eu.
These efforts in analog development are driven by the need to address resistance mechanisms such as target enzyme mutations or the upregulation of efflux pumps oup.comnih.gov. By altering the drug's structure, these novel analogs may exhibit reduced susceptibility to these resistance mechanisms, thereby restoring or enhancing their antifungal efficacy. While specific "Propyl Itraconazole" analogs designed explicitly for resistance reversal are not extensively detailed in the provided literature, the general principle of structural modification to overcome resistance is a key research direction for Itraconazole and its derivatives.
Advanced Formulation Science and Drug Delivery System Research
Strategies for Modulating Compound Solubility and Dissolution for Research Applications
The inherent poor solubility of Itraconazole (B105839) and, by extension, Propyl Itraconazole, presents a significant challenge for its effective use in research. Various formulation techniques aim to overcome this by increasing solubility and improving dissolution rates, thereby enhancing the compound's availability for study.
Amorphous Solid Dispersions (ASDs) and Glass Systems to Enhance Amorphization
Amorphous solid dispersions (ASDs) are a well-established method for improving the solubility and dissolution of poorly soluble drugs. This involves dispersing the drug at a molecular level within a hydrophilic polymer matrix ijpsonline.comdovepress.comnih.govresearchgate.net. The amorphous state generally exhibits higher free energy and thus greater solubility compared to its crystalline counterpart. Research on Itraconazole has shown that forming solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and hydroxypropyl cellulose (B213188) (HPC) can significantly enhance its dissolution rate, with improvements of up to 7.5-fold observed with HPC ijpsonline.com. Techniques such as solvent evaporation, spray drying, and melt extrusion are commonly employed to create these ASDs ijpsonline.comdovepress.comresearchgate.net. For instance, Itraconazole dispersed in HPMC has shown improved bioavailability in animal studies rjptonline.org. The use of specific polymer combinations, like PVP and Carbopol, in ternary ASDs has also been investigated, although strong polymer-drug interactions can sometimes negatively impact drug release researchgate.net.
| Polymer Carrier | Enhancement Factor (Dissolution Rate) | Reference |
| HPC | Up to 7.5-fold | ijpsonline.com |
| HPMC | Significant improvement | ijpsonline.comrjptonline.org |
| PVP | Significant improvement | ijpsonline.com |
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Enhanced Dissolution and Absorption
Self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon dilution with aqueous media jetir.orgjneonatalsurg.comglobalresearchonline.netresearchgate.net. This formulation approach is particularly beneficial for lipophilic drugs like Itraconazole, as it increases the drug's surface area and facilitates its partitioning into the aqueous phase, leading to enhanced dissolution and absorption jetir.orgglobalresearchonline.netresearchgate.netnih.gov. Studies on Itraconazole have demonstrated that SNEDDS formulations can significantly improve solubility and dissolution rates compared to conventional dosage forms jneonatalsurg.comresearchgate.net. For example, an optimized SNEDDS formulation for Itraconazole showed a drug release of 98.82% within 8 hours, outperforming a marketed formulation jneonatalsurg.com. The components of SNEDDS, such as specific oils (e.g., oleic acid, Capmul MCM), surfactants (e.g., Tween 80, Pluronic L64), and co-surfactants (e.g., PEG 200, Propylene Glycol), are carefully selected to ensure droplet size, stability, and drug solubilization jneonatalsurg.comresearchgate.net.
| Excipient Type | Example(s) Used in Itraconazole SNEDDS | Benefit | Reference |
| Oil Phase | Oleic acid, Capmul MCM | Solubilization of lipophilic drugs | jneonatalsurg.comresearchgate.net |
| Surfactant | Tween 80, Pluronic L64, Solutol SH15 | Spontaneous emulsification, stabilization, permeation enhancement | globalresearchonline.netresearchgate.netdovepress.com |
| Co-surfactant | PEG 200, Propylene Glycol | Aids emulsification, can enhance permeation | jneonatalsurg.comresearchgate.netdovepress.com |
| Solid Carrier | Aerosil 200 | Used in solid SNEDDS for improved handling and stability | jneonatalsurg.com |
Cyclodextrin-Based Complexation for Improved Solubilization (e.g., Hydroxypropyl-β-cyclodextrin)
Cyclodextrins (CDs), particularly modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used to enhance the solubility and dissolution of poorly soluble drugs by forming inclusion complexes researchgate.netijpsonline.comcyclolab.huingentaconnect.comnih.govmdpi.comcdnsciencepub.comscholarsresearchlibrary.comfabad.org.trnih.gov. These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate drug molecules. Studies on Itraconazole have demonstrated that complexation with HP-β-CD can lead to significant increases in solubility and dissolution rates researchgate.netijpsonline.comcyclolab.huingentaconnect.comnih.govcdnsciencepub.comscholarsresearchlibrary.comfabad.org.trscholarsresearchlibrary.com. For instance, HP-β-CD has been shown to increase Itraconazole's dissolution rate by up to 83.4-fold when prepared as a 1:2 molar ratio kneaded complex ijpsonline.com. The method of preparation, such as kneading or co-evaporation, also influences the extent of solubility enhancement researchgate.netijpsonline.com. HP-β-CD is particularly noted for its ability to form stable complexes and improve oral bioavailability, as seen in marketed formulations cyclolab.huingentaconnect.com.
| Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Preparation Method | Enhancement in Dissolution Rate (Fold) | Reference |
| HP-β-CD | 1:1 | Kneading | 11.4 | researchgate.net |
| HP-β-CD | 1:2 | Kneading | 59.8 | researchgate.net |
| HP-β-CD | 1:2 | Kneading | 83.4 | ijpsonline.com |
Development of Advanced Delivery Platforms for Targeted Research and Sustained Release
Beyond simple solubility enhancement, advanced drug delivery systems offer sophisticated approaches for this compound, aiming for targeted delivery or controlled release profiles crucial for specific research models.
Liposomal and Transferosomal Encapsulation for Enhanced Cellular Penetration
Liposomes and transferosomes are vesicular systems that can encapsulate drugs, offering potential for enhanced cellular penetration and targeted delivery scholarsresearchlibrary.comtandfonline.comresearchgate.netnih.govresearchgate.net. Liposomes, composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. Research involving Itraconazole has explored incorporating Itraconazole-cyclodextrin complexes into liposomes to improve solubility and potentially target specific sites scholarsresearchlibrary.comresearchgate.netcabidigitallibrary.org. Itraconazole-loaded liposomes have been prepared using methods like solvent injection and film hydration, aiming for optimal particle size and encapsulation efficiency for improved delivery scholarsresearchlibrary.comresearchgate.netnih.gov. For instance, Itraconazole-containing liposomes with sizes under 100 nm have been developed for potential blood-brain barrier (BBB) penetration, although preliminary data showed reduced pathway inhibition compared to free Itraconazole researchgate.net. Transferosomes, being more flexible, may offer even greater permeability advantages.
Polymeric Formulations for Controlled Release Profiles in Research Models
Polymeric nanoparticles, microparticles, and other polymeric matrices offer versatile platforms for controlling the release rate of this compound, tailoring it for specific research applications ijpsonline.comnih.govresearchgate.netgoogle.commdpi.com. These systems can be engineered to provide sustained release, protecting the drug from degradation and maintaining therapeutic concentrations over extended periods. For example, Itraconazole nanoparticles prepared using Eudragit RL 100 demonstrated enhanced transdermal flux, indicating potential for localized or sustained delivery applications ijpsonline.com. Poly(ethylene glycol)/polylactic acid (PEG/PLA) nanoparticles have also been developed for Itraconazole, showing controlled release over five days and improved aqueous dispersibility researchgate.net. Functionalized nanoparticles, such as those coated with antibodies, can further enhance targeted delivery to specific cell types, like macrophages, for studying intracellular fungal infections nih.gov. The choice of polymer and fabrication method allows for precise tuning of release kinetics and particle characteristics suitable for various research contexts.
Compound List:
this compound
Itraconazole (ITZ)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Polyvinylpyrrolidone (PVP)
Hydroxypropyl methylcellulose (HPMC)
Hydroxypropyl cellulose (HPC)
Eudragit RL 100
Polyethylene glycol (PEG)
Polylactic acid (PLA)
Pluronic F-127
Carbopol 934P
Carbopol 907
Povidone K12
Capmul MCM
Tween 20
Tween 80
Propylene Glycol
Oleic acid
Tocopherol acetate (B1210297)
Transcutol
Pluronic L64
Solutol SH15
Soya lecithin (B1663433)
Cholesterol
Eudragit E100
Poloxamer 188
Captisol
L-ascorbic acid
Inutec SP1
Avicel PH101
Aerosil®200
Sulfobutylether-7-β-cyclodextrin (SBE-7-β-CD)
Maltosyl-β-cyclodextrin (malt-β-CD)
Cyclovirobuxine D
Analytical Methodologies for Research and Compound Characterization
Chromatographic Techniques for Purity, Quantification, and Impurity Profiling
Chromatographic methods are fundamental in the analysis of propyl itraconazole (B105839), enabling the separation, identification, and quantification of the compound and its related substances. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Itraconazole and Metabolites
The development and validation of HPLC methods are critical for ensuring the accuracy and reliability of analytical data for propyl itraconazole and its potential metabolites. A typical HPLC method involves a stationary phase, a mobile phase, and a detector. For compounds like itraconazole and its analogues, reversed-phase HPLC is commonly employed.
Method development focuses on optimizing various parameters to achieve adequate separation and resolution of the analyte from impurities and other components. Key parameters that are systematically adjusted include:
Column Chemistry: C18 columns are frequently used due to their hydrophobic nature, which is suitable for retaining and separating triazole compounds.
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The gradient or isocratic elution profile is optimized to achieve the desired separation.
Flow Rate: The speed at which the mobile phase passes through the column is adjusted to balance analysis time and separation efficiency.
Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times.
Detection Wavelength: A UV detector is commonly used, with the wavelength selected to maximize the absorbance of this compound.
Validation of the developed HPLC method is performed according to established guidelines to demonstrate its suitability for its intended purpose. The validation process typically assesses the following parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
Range: The concentration interval over which the method is precise, accurate, and linear.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Example HPLC Method Parameters for a Related Compound (Itraconazole)
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.8) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 263 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid and Efficient Analysis
Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.
For the analysis of this compound, UPLC methods can provide several advantages:
Faster Analysis Times: The higher efficiency of UPLC columns allows for shorter run times without sacrificing separation quality.
Improved Resolution: The smaller particle size leads to narrower peaks and better separation of closely eluting compounds, which is crucial for impurity profiling.
Increased Sensitivity: The sharper peaks result in a higher signal-to-noise ratio, enabling the detection and quantification of lower levels of analytes.
Reduced Solvent Consumption: The shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.
The principles of method development for UPLC are similar to those for HPLC, but with a greater emphasis on optimizing the system to handle the higher pressures and faster separations.
Impurity Profiling and Forced Degradation Studies for Stability Assessment
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. Forced degradation studies are an integral part of this process, as they help to identify the likely degradation products that may form under various stress conditions. This information is crucial for understanding the stability of this compound and for developing a stability-indicating analytical method.
Forced degradation studies typically involve exposing this compound to a range of stress conditions, including:
Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) to assess susceptibility to pH-dependent degradation.
Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂) to evaluate oxidative stability.
Thermal Stress: Heating the compound at elevated temperatures to determine its thermal stability.
Photostability: Exposing the compound to light (e.g., UV and visible light) to assess its sensitivity to photodegradation.
The samples from these stress studies are then analyzed using a validated stability-indicating HPLC or UPLC method to separate the parent compound from its degradation products. The goal is to develop a method that can resolve all significant degradation products from this compound and from each other.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of this compound. These methods provide detailed information about the molecular structure and concentration of the compound.
UV-Visible Spectrophotometry for Quantitative Analysis
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, like other triazole-containing compounds, exhibits characteristic UV absorbance due to its chromophoric groups.
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
The selection of the analytical wavelength (λmax) is a critical step in method development. The λmax is the wavelength at which the compound exhibits maximum absorbance, and measurements at this wavelength provide the highest sensitivity and minimize deviations from Beer-Lambert's law.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules in solution. It is a primary tool for the structural elucidation of novel compounds like this compound and for confirming the structure of known compounds.
Different NMR experiments can be performed to obtain various types of structural information:
¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons.
¹³C NMR (Carbon-13 NMR): Provides information about the number and types of carbon atoms in a molecule.
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments provide information about the connectivity between different atoms in the molecule, which is crucial for assembling the complete molecular structure.
For this compound, NMR spectroscopy can be used to:
Confirm the presence and connectivity of the propyl group.
Identify the stereochemistry of the molecule.
Study the dynamic processes, such as conformational changes, that the molecule may undergo in solution.
The chemical shifts, coupling constants, and integration values obtained from the NMR spectra provide a unique fingerprint of the molecule, allowing for its unambiguous identification and structural characterization.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions and Polymorphism
Fourier Transform Infrared (FTIR) spectroscopy is a pivotal analytical technique for investigating the molecular structure and intermolecular interactions of this compound. This non-destructive method measures the absorption of infrared radiation by the sample, providing a unique fingerprint based on the vibrational frequencies of its chemical bonds.
In the context of this compound, FTIR is instrumental in identifying potential chemical interactions with excipients in pharmaceutical formulations. Changes in the position, intensity, or shape of characteristic peaks in the FTIR spectrum can indicate the formation of hydrogen bonds or other non-covalent interactions. For instance, the pure form of the structurally similar compound Itraconazole exhibits characteristic vibrational bands at specific wavenumbers, such as 1708 cm⁻¹ for C=O stretching, 1514 cm⁻¹ for C=N stretching, and between 1140–1250 cm⁻¹ for C–O–C stretching mdpi.com. When Itraconazole is formulated into amorphous solid dispersions, these bands may show noticeable shifts or broadening, suggesting the formation of intermolecular interactions with the polymer matrix, which are crucial for the stability of the amorphous form mdpi.com. Similar spectral shifts would be expected for this compound when it interacts with other molecules.
FTIR analysis confirms that no significant chemical interactions occur between the drug and excipients when the characteristic peaks of this compound remain unchanged in the formulation's spectrum researchgate.netjddtonline.info. For example, studies on Itraconazole-loaded nanoemulsions showed that the characteristic peaks of the pure drug were present in the formulation, indicating compatibility jddtonline.info.
Furthermore, FTIR spectroscopy is a valuable tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would exhibit distinct FTIR spectra due to differences in their crystal lattice and intermolecular arrangements. While techniques like X-ray powder diffraction (XRPD) are definitive for identifying polymorphism, FTIR provides complementary information on the molecular state and can detect changes from a crystalline to an amorphous state, as indicated by the disappearance or broadening of sharp spectral peaks researchgate.netresearchgate.netresearchgate.net.
Key Vibrational Bands for Itraconazole Analogues
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| C=O Stretching | ~1708 | mdpi.com |
| C=N Stretching | ~1632, 1514 | mdpi.comjddtonline.info |
| C-O-C Stretching | 1140-1250 | mdpi.com |
| Alkane/Aromatic C-H | 2800-3200 | jddtonline.info |
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for identifying and quantifying this compound and its metabolites in biological matrices. This highly sensitive and specific technique allows for the separation of the parent drug from its metabolites, followed by their accurate mass measurement and fragmentation analysis for structural elucidation.
The metabolism of Itraconazole, a close structural analog, is extensively studied and primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. It is metabolized into several major metabolites, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (KT-ITZ), and N-desalkyl itraconazole (ND-ITZ) proquest.com. It is anticipated that this compound undergoes similar metabolic pathways. A non-targeted metabolomics approach has also identified novel metabolic pathways for Itraconazole, such as O-dearylation and piperazine oxidation nih.govdaneshyari.com.
LC-MS/MS methods are developed to simultaneously determine the concentrations of the parent drug and its key metabolites in plasma proquest.com. These methods typically use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity shimadzu.comresearchgate.net. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored for quantification.
Example LC-MS/MS Parameters for Itraconazole Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | shimadzu.comnih.gov |
| Monitored Transition (ITZ) | m/z 705.6 → 393.2 | researchgate.net |
| Monitored Transition (OH-ITZ) | m/z 721.2 → 409.2 | |
| Internal Standard | Deuterated analogs (e.g., itraconazole-d3) | shimadzu.comshimadzu.com |
| Capillary Voltage | 3.5 kV | nih.gov |
For Itraconazole, which contains chlorine atoms, the isotopic peak [M+2]⁺ is sometimes monitored as the precursor ion to reduce interference from the biological matrix nih.gov. The development of these methods allows for precise quantification of metabolites, with calibration curves typically showing good linearity over a wide range of concentrations proquest.comshimadzu.com.
Methodological Validation Principles and Quality by Design (QbD) in Analytical Research
The validation of analytical methods for this compound is critical to ensure the reliability, consistency, and accuracy of experimental data. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness jocpr.com.
In modern pharmaceutical analysis, there is a growing emphasis on implementing Quality by Design (QbD) principles for analytical method development, a practice known as Analytical QbD (AQbD) researchgate.netglobalresearchonline.netnih.govresearchgate.net. QbD is a systematic approach that begins with predefined objectives and emphasizes product and process understanding and control based on sound science and quality risk management nih.govresearchgate.net.
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This step outlines the performance requirements of the method, such as the need to accurately quantify this compound and its metabolites in a specific matrix within a certain concentration range globalresearchonline.netsemanticscholar.org.
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing), while CMPs are the variables that can affect them (e.g., mobile phase composition, pH, flow rate) researchgate.net.
Risk Assessment: Tools like fishbone diagrams or Failure Mode and Effects Analysis (FMEA) are used to identify and rank parameters that could potentially impact method performance researchgate.netsemanticscholar.org.
Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of multiple CMPs on CMAs. This allows for the establishment of a "design space," which is the multidimensional combination of input variables that have been demonstrated to provide assurance of quality jocpr.comresearchgate.net.
Control Strategy and Continuous Monitoring: A control strategy is developed to ensure the method consistently operates within the design space. The method's performance is continuously monitored over its lifecycle to ensure it remains fit for purpose globalresearchonline.net.
By applying QbD, analytical methods for this compound can be made more robust and reliable, reducing the likelihood of method failure and ensuring data of consistently high quality globalresearchonline.netresearchgate.net.
Extraction and Sample Preparation Techniques for Analytical Studies from Complex Matrices
Effective sample preparation is a crucial prerequisite for the accurate analysis of this compound from complex matrices such as plasma, serum, or tissue homogenates. The primary goals are to remove interfering substances (e.g., proteins, lipids), concentrate the analyte, and ensure compatibility with the analytical instrument, typically an LC-MS/MS system.
Several techniques are commonly employed for the extraction of triazole antifungal agents from biological fluids:
Protein Precipitation (PPT): This is one of the simplest and fastest methods. It involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins proquest.comnih.gov. After centrifugation, the supernatant containing the analyte is collected for analysis. While quick, this method may result in less clean extracts compared to other techniques, potentially leading to matrix effects in LC-MS/MS analysis nih.gov.
Liquid-Liquid Extraction (LLE): In LLE, the aqueous sample is mixed with an immiscible organic solvent. This compound and its metabolites partition into the organic phase, which is then separated, evaporated, and reconstituted in the mobile phase. Common extraction solvents for Itraconazole include mixtures like methanol/methyl tert-butyl ether or hexane-dichloromethane researchgate.net. LLE generally provides cleaner extracts than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique that can be easily automated. The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent innovareacademics.inscholarsresearchlibrary.com. For Itraconazole, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used, providing good recovery and clean extracts innovareacademics.in.
Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | References |
|---|---|---|---|
| Protein Precipitation (PPT) | Fast, simple, low cost | Less clean extract, potential for matrix effects | proquest.comshimadzu.comnih.gov |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT | More labor-intensive, requires larger solvent volumes | researchgate.netjocpr.com |
| Solid-Phase Extraction (SPE) | High selectivity, clean extracts, amenable to automation | Higher cost, requires method development | innovareacademics.inscholarsresearchlibrary.com |
The choice of extraction method depends on the required sensitivity, sample throughput, and the complexity of the matrix. Following extraction, the final eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase conditions for LC-MS/MS analysis innovareacademics.in.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Itraconazole | ITZ |
| Hydroxy-itraconazole | OH-ITZ |
| Keto-itraconazole | KT-ITZ |
| N-desalkyl itraconazole | ND-ITZ |
| Posaconazole | |
| Eberconazole | |
| Acetonitrile | |
| Methanol | |
| Methyl tert-butyl ether | |
| Hexane | |
| Dichloromethane | |
| Formic Acid | |
| Ammonium Acetate |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for identifying and quantifying Propyl Itraconazole impurities in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for impurity profiling. For this compound, ensure mobile phases with optimized acetonitrile content (e.g., 45–55%) and pH-adjusted aqueous phases (e.g., pH 3.0–4.0) to resolve co-eluting impurities like the isopropyl analog . Use validation parameters (precision, accuracy, LOD/LOQ) per ICH guidelines. Reference impurity acceptance criteria from pharmacopeial standards, such as NMT 0.5% for Propyl analog (relative retention time: 0.86) .
Q. How can researchers design dissolution studies to evaluate this compound’s bioavailability in multiparticulate systems?
- Methodological Answer : Employ a USP Apparatus II (paddle method) with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Optimize parameters like stirring speed (50–100 rpm) and surfactant concentration (e.g., 0.1% SDS). Central composite design (CCD) and response surface methodology (RSM) are effective for evaluating factors such as drug-carrier mass ratio and core weight gain . Validate results using scanning electron microscopy (SEM) and differential scanning calorimetry (DSC) to confirm solid dispersion homogeneity .
Q. What preclinical models are suitable for assessing this compound’s antifungal efficacy?
- Methodological Answer : Use murine models of systemic fungal infections (e.g., Candida albicans or Aspergillus fumigatus). Dose escalation studies (e.g., 5–20 mg/kg/day) with pharmacokinetic (PK) monitoring (plasma Cmax, AUC) are critical. Compare outcomes (e.g., fungal burden reduction) against placebo or active controls (e.g., fluconazole). Noncompartmental PK analysis can quantify drug exposure-efficacy relationships .
Advanced Research Questions
Q. How can researchers resolve co-eluting impurities (e.g., Propyl vs. Isopropyl analogs) in chromatographic analysis of Itraconazole formulations?
- Methodological Answer : Apply chemometric tools like Box-Behnken experimental design to optimize column temperature (25–40°C) and mobile phase composition. Forced degradation studies (acid/alkaline hydrolysis, photolysis) combined with mass spectrometry (LC-MS/MS) can confirm impurity identity. Statistical robustness testing (e.g., fractional factorial design) identifies critical factors like flow rate variability .
Q. What strategies mitigate contradictions in this compound efficacy data across clinical trials?
- Methodological Answer : Conduct meta-analyses stratified by patient subpopulations (e.g., immunocompromised vs. immunocompetent) and dosing regimens. For example, this compound showed reduced cryptococcosis incidence in HIV patients with CD4+ <100 cells/mL but no survival benefit in broader cohorts . Use PICOT frameworks to refine research questions: e.g., "In HIV patients (P), does this compound (I) vs. placebo (C) reduce fungal infections (O) over 6 months (T)?" .
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve this compound dosing in heterogeneous populations?
- Methodological Answer : Develop population PK models using nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., renal/hepatic function). Integrate in vitro MIC data and in vivo PK parameters (AUC/MIC ratio) to establish exposure targets. Validate models with clinical outcomes (e.g., treatment failure rates) .
Q. What experimental designs optimize this compound’s stability under varying storage conditions?
- Methodological Answer : Implement accelerated stability studies (40°C/75% RH) with ICH Q1A-compliant protocols. Use factorial designs to assess interactions between excipients (e.g., stabilizers like hydroxypropyl methylcellulose) and environmental factors. X-ray diffraction (XRD) monitors crystalline-amorphous transitions during storage .
Data Contradiction Analysis
- Example : Discrepancies in this compound’s efficacy may arise from differences in patient CD4+ counts or formulation bioequivalence. Address by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
